

Application Note: In Vivo Tracking of Nanoparticles using Near-Infrared (NIR) Dyes

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Compound of Interest

Compound Name: 2-(3-(1-carboxypentyl-1,3-dihydro-3,3-dimethyl-2h-indol-2-ylidene)-propenyl)-3,3-dimethyl-1-(4-sulfobutyl)-3h-indolium hydroxide, inner salt

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Near-infrared (NIR) imaging is a powerful technique for the non-invasive tracking of nanoparticles in vivo. The NIR window, typically defined as 700-900 nm (NIR-I), offers significant advantages for in vivo applications, including deeper tissue penetration of light and reduced autofluorescence from biological tissues, which results in a higher signal-to-background ratio.[1][2] This allows for the sensitive and dynamic monitoring of the biodistribution, pharmacokinetics, and tumor-targeting efficiency of nanoparticle-based drug delivery systems and diagnostic agents.

Indocyanine green (ICG), a dye approved by the U.S. Food and Drug Administration (FDA), is one of the most commonly used NIR dyes.[3][4] However, free ICG suffers from drawbacks like a short circulation half-life and concentration-dependent aggregation.[3][5] Encapsulating or conjugating ICG and other NIR dyes into nanoparticles helps to overcome these limitations, enhancing their stability, circulation time, and enabling targeted delivery.[3][4][5] This application note provides an overview of common NIR dyes, nanoparticle labeling strategies, and detailed protocols for in vivo imaging and ex vivo biodistribution analysis.

Selecting a Near-Infrared (NIR) Dye

The choice of NIR dye is critical and depends on the specific application, the imaging system available, and the nanoparticle chemistry. Key properties to consider are the excitation and emission wavelengths, quantum yield (QY), and the availability of reactive groups for conjugation.

Dye Name	Excitation (nm)	Emission (nm)	Quantum Yield (QY)	Key Features & Applications
Indocyanine Green (ICG)	~780	~810-830	~1.3% (free in DMSO)[6]	FDA-approved, widely used for clinical and preclinical imaging.[3][4] Prone to aggregation.[3]
IRDye® 800CW	774	789	High	Excellent brightness and photostability. Commonly used for antibody conjugation and in vivo imaging.
iFluor® 700	690	713	0.23[7]	Spectrally similar to Alexa Fluor® 700. Good for multicolor imaging applications.[7]
iFluor® 780	784	808	High	Exceptionally bright and photostable, ideal for deep-tissue in vivo imaging.[7]
Seta-750	750	780	High	Bright and photostable, compatible with common in vivo imaging systems. [8]

Seta-780	777	807	High	Optimized for in vivo imaging due to long-wavelength emission.[8]
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Nanoparticle Labeling Strategies

NIR dyes can be incorporated into nanoparticles through two primary methods: physical encapsulation and covalent conjugation. The choice of method depends on the nanoparticle material and the chemical properties of the dye.

Caption: Diagram of common strategies for labeling nanoparticles with NIR dyes.

- **Physical Encapsulation:** This method involves trapping the dye within the nanoparticle's core or matrix during formulation. It is commonly used for liposomes and polymeric nanoparticles. [4] For example, ICG can be non-covalently entrapped in hyaluronic acid-based nanoparticles or formulated into lipid-based carriers.[5][9] This strategy protects the dye from degradation and quenching.
- **Covalent Conjugation:** This approach forms a stable chemical bond between the dye and the nanoparticle. It requires the dye to have a reactive functional group (e.g., N-hydroxysuccinimide (NHS) ester for reacting with amines) and the nanoparticle to have a corresponding functional group on its surface. This method offers precise control over dye loading and prevents dye leakage.

Experimental Protocols

Protocol 1: General Protocol for Non-Covalent Encapsulation of ICG in Polymeric Nanoparticles

This protocol describes a general method for encapsulating ICG into pre-formed polymeric nanoparticles using a simple incubation method.

Materials:

- Polymeric nanoparticles (e.g., PLGA, hyaluronic acid-based) dispersed in deionized water.

- Indocyanine Green (ICG) powder.
- Dimethyl sulfoxide (DMSO).
- Phosphate-buffered saline (PBS), pH 7.4.
- Dialysis membrane (e.g., 10 kDa MWCO).
- Spectrofluorometer.

Procedure:

- **Prepare ICG Stock Solution:** Dissolve ICG powder in DMSO to a concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.
- **Nanoparticle Incubation:** Add the ICG stock solution to the nanoparticle dispersion (e.g., at a 1:10 w/w ratio of ICG to nanoparticles).
- **Mixing:** Gently mix the solution by vortexing or sonicating for 5-10 minutes.
- **Incubation:** Incubate the mixture for 2-4 hours at room temperature in the dark to allow for ICG to adsorb to and diffuse into the nanoparticles.
- **Purification:** To remove free, unencapsulated ICG, dialyze the nanoparticle solution against deionized water or PBS for 24-48 hours, changing the dialysis buffer every 4-6 hours.
- **Characterization:**
 - Measure the absorbance and fluorescence spectra of the ICG-loaded nanoparticles. Encapsulation often leads to a spectral shift and fluorescence quenching.[5]
 - Determine the encapsulation efficiency by disrupting the nanoparticles (e.g., with a solvent like DMSO) and measuring the fluorescence compared to a standard curve of free ICG.[5]

Protocol 2: In Vivo Imaging of NIR-Labeled Nanoparticles

This protocol outlines the procedure for real-time tracking of NIR-labeled nanoparticles in a small animal model (e.g., mouse) using an in vivo imaging system (IVIS).



Fig. 2: In Vivo Imaging Experimental Workflow

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Caption: A typical experimental workflow for in vivo nanoparticle imaging.

Materials:

- NIR-labeled nanoparticle suspension in sterile PBS.
- Small animal model (e.g., tumor-bearing mouse).
- In Vivo Imaging System (IVIS) or similar fluorescence imager.[8][10]
- Anesthesia system (e.g., isoflurane).[11]

Procedure:

- Preparation: Turn on the IVIS and allow the camera to cool. Set the appropriate excitation and emission filters for the NIR dye being used (e.g., Excitation: 710-780 nm, Emission: 800-820 nm).[11][12]
- Baseline Imaging: Anesthetize the mouse using isoflurane. Place the animal in the imaging chamber and acquire a baseline fluorescence image before injecting the nanoparticles. This is crucial for accounting for any autofluorescence.
- Administration: Inject the NIR-labeled nanoparticle suspension via the desired route (e.g., retro-orbital, intravenous).[11] A typical dose might be 5 mg/kg of nanoparticles.[11]
- Longitudinal Imaging: Place the anesthetized animal back into the imaging chamber. Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).[11] Use consistent imaging parameters (exposure time, binning, f-stop) for all acquisitions.[10]
- Data Analysis:
 - Use the imaging software to draw regions of interest (ROIs) over the tumor and major organs (e.g., liver, spleen, kidneys).[11]
 - Quantify the fluorescence signal in each ROI. The data is often expressed as radiant efficiency $[(\text{photons/sec/cm}^2/\text{steradian})/(\mu\text{W/cm}^2)]$ or total photon flux.[10][11]
 - Normalize the signal by subtracting the pre-injection baseline values.

Protocol 3: Ex Vivo Biodistribution Analysis

After the final in vivo imaging time point, an ex vivo analysis is performed to confirm and more accurately quantify nanoparticle accumulation in tissues.

Materials:

- Surgical tools for dissection.
- IVIS or other fluorescence imager.
- Tissue homogenization buffer (e.g., 10 mM Tris pH 7.4 with 0.5% Triton X-100).[\[2\]](#)
- Tissue homogenizer.
- 96-well black plates.
- Plate reader with fluorescence capabilities.

Procedure:

- Euthanasia and Dissection: Euthanize the mouse according to approved institutional protocols. Immediately dissect the tumor and major organs (liver, spleen, lungs, kidneys, heart, etc.).[\[13\]](#)
- Ex Vivo Organ Imaging: Arrange the dissected organs on a non-fluorescent surface and image them using the IVIS.[\[13\]](#)[\[14\]](#) This provides a qualitative and semi-quantitative assessment of biodistribution.[\[14\]](#)
- Tissue Homogenization (for quantitative analysis):
 - Weigh each organ or a portion of it.
 - Add a fixed volume of homogenization buffer (e.g., 1 mL of buffer per 100 mg of tissue).[\[2\]](#)
 - Homogenize the tissue until a uniform suspension is achieved.
 - Centrifuge the homogenates to pellet debris and collect the supernatant.
- Fluorescence Quantification:

- Pipette the tissue homogenate supernatants into a 96-well black plate.
- Measure the fluorescence using a plate reader with the appropriate NIR filter set.
- Create a standard curve using a known concentration of the NIR-labeled nanoparticles diluted in tissue homogenate from an untreated control animal. This is critical as tissue components can quench fluorescence.[\[2\]](#)
- Calculate the amount of nanoparticles in each organ and express the data as a percentage of the injected dose per gram of tissue (%ID/g).[\[14\]](#)

Data Presentation and Interpretation

Quantitative data from biodistribution studies should be clearly summarized. Below is an example table for presenting ex vivo results.

Organ	% Injected Dose per Gram (%ID/g) \pm SD
Blood	5.1 \pm 1.2
Liver	25.4 \pm 4.5
Spleen	18.9 \pm 3.8
Lungs	8.2 \pm 2.1
Kidneys	6.5 \pm 1.9
Tumor	10.3 \pm 2.5

Interpretation:

- In Vivo Imaging: Provides dynamic, real-time information on the circulation and accumulation kinetics of nanoparticles. It is excellent for visualizing targeting to a specific site, like a tumor.
- Ex Vivo Imaging: Confirms the final biodistribution pattern observed in vivo. However, it should be noted that direct comparison of fluorescence intensity between different organs can be misleading due to variations in optical properties and blood content.[\[2\]](#)

- Homogenate Quantification: Offers the most accurate quantitative data on nanoparticle accumulation in different tissues, correcting for optical property differences between organs. [\[14\]](#)

By combining these methods, researchers can gain a comprehensive understanding of how their nanoparticle formulations behave in a complex biological system, providing critical data for the development of new nanomedicines and diagnostic agents.

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